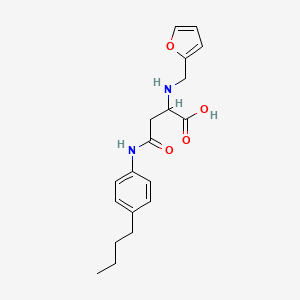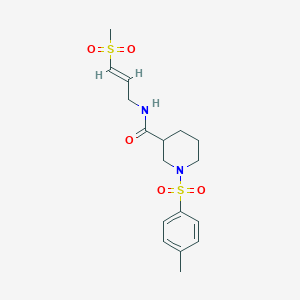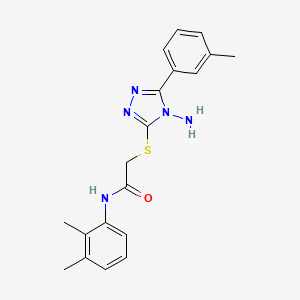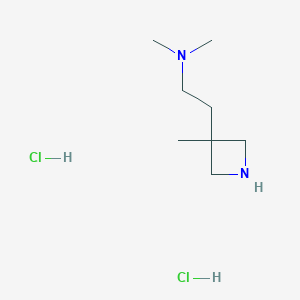
4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, also known as BFA-1, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. This compound is a member of the family of butyrolactone derivatives and has been shown to have potent antitumor activity against a variety of cancer cell lines.
Mecanismo De Acción
The mechanism of action of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of the protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a critical role in regulating cell growth and survival. 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has been shown to inhibit CK2 activity in vitro and in vivo, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for further development as a cancer therapy. However, one of the limitations of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid. One area of research could focus on developing more effective methods for administering 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid in vivo. Another area of research could focus on identifying biomarkers that can predict which cancer patients are most likely to respond to 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid therapy. Additionally, further studies could be conducted to better understand the mechanism of action of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid and to identify potential drug targets for combination therapy.
Métodos De Síntesis
The synthesis of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid involves a multi-step process that starts with the reaction of 4-Butylphenylamine with Furan-2-carboxaldehyde to produce the intermediate compound, 4-((4-Butylphenyl)amino)-2-furancarboxaldehyde. This intermediate compound is then reacted with methyl 4-oxobutanoate to yield the final product, 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid. The overall yield of this process is approximately 30%.
Aplicaciones Científicas De Investigación
4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has been extensively studied for its potential application in cancer therapy. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has also been shown to be effective in inhibiting the growth of cancer cells that are resistant to traditional chemotherapy drugs.
Propiedades
IUPAC Name |
4-(4-butylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-3-5-14-7-9-15(10-8-14)21-18(22)12-17(19(23)24)20-13-16-6-4-11-25-16/h4,6-11,17,20H,2-3,5,12-13H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFVRHRJBGVWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[4.6]undec-3-en-2-one](/img/structure/B2936640.png)
![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2936642.png)
![Methyl 2-amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2936643.png)
![6-Chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide](/img/structure/B2936644.png)
![tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate](/img/structure/B2936645.png)
![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2936646.png)

![2-[5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2936649.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2936655.png)
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2936657.png)

